2-[4-(Bromomethyl)phenyl]thiophene
Description
2-[4-(Bromomethyl)phenyl]thiophene is a brominated aromatic compound featuring a thiophene ring substituted with a bromomethyl group at the para position of a phenyl ring. Thiophene derivatives are widely studied for their pharmacological, electronic, and material science applications due to their aromatic stability and ease of functionalization. For example, bromomethyl-substituted thiophenes serve as intermediates in synthesizing antimycobacterial agents, liquid crystalline polymers, and radioisotope-labeled compounds .
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUUJVAVOVMLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383600 | |
| Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81443-46-1 | |
| Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Bromomethyl)phenyl]thiophene typically involves the bromination of 4-methylphenylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction: While less common, the thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for thiophene oxidation.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.
Coupling Products:
Oxidation Products: Sulfoxides and sulfones with altered electronic properties.
Scientific Research Applications
2-[4-(Bromomethyl)phenyl]thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in drug discovery, particularly in the design of molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the production of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]thiophene depends on its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack or coupling reactions. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison
Functional Group Modifications
Bromomethyl vs. Chloromethyl Substitutions
- 4-Bromo-2-(chloromethyl)thiophene : Replacing bromine with chlorine at the methyl group (CAS: 170859-70-8) reduces molecular weight (237.53 g/mol vs. 253.16 g/mol for brominated analogues) but increases electrophilicity. This compound is classified under UN GHS guidelines for hazardous material handling .
Acetamide and Oxadiazole Derivatives
Table 2: Pharmacological Profiles of Selected Analogues
Biological Activity
2-[4-(Bromomethyl)phenyl]thiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrS
- CAS Number : 941716-98-9
- Molecular Weight : 251.16 g/mol
The compound features a thiophene ring substituted with a bromomethyl group and a phenyl moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an inhibitor in cancer therapy and its effects on enzyme activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its ability to disrupt PD-1/PD-L1 interactions, which are critical in immune evasion by tumors. The compound was found to exhibit binding properties similar to known PD-L1 antagonists, indicating its potential utility in cancer immunotherapy .
Enzyme Inhibition
The compound has also been studied for its effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. In vitro assays demonstrated that derivatives of thiophene compounds can inhibit AChE activity, suggesting a possible application in treating neurodegenerative diseases such as Alzheimer's .
Study 1: PD-L1 Inhibition
A study designed to evaluate the biological activity of various thiophene derivatives, including this compound, revealed that these compounds could effectively disrupt PD-1/PD-L1 binding. The study utilized both computational docking and biophysical assays to confirm the binding affinity and inhibitory action of the compound at low nanomolar concentrations .
Study 2: AChE Inhibition
Another research effort focused on the inhibition of AChE by thiophene derivatives. The study reported that certain thiophene compounds showed significant inhibition of AChE isoforms with IC values ranging from low micromolar to sub-micromolar levels. The results suggested that modifications to the thiophene structure could enhance inhibitory potency, making these compounds promising candidates for further development in Alzheimer's therapy .
Table 1: Biological Activity Summary of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
